molecular formula C22H20N4O8S2 B1211255 Cefsulodin (stereochemistry not fully defined)

Cefsulodin (stereochemistry not fully defined)

Cat. No. B1211255
M. Wt: 532.6 g/mol
InChI Key: SYLKGLMBLAAGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefsulodin is a semi-synthetic, third-generation cephalosporin antibiotic with a narrow spectrum of activity. Cefsulodin has activity against Pseudomonas aeruginosa and Staphylococcus aureus but little activity against other bacteria.
A pyridinium-substituted semisynthetic, broad-spectrum antibacterial used especially for Pseudomonas infections in debilitated patients.

Scientific Research Applications

Antibacterial Activity

Cefsulodin is a narrow-spectrum, third-generation cephalosporin primarily active against Pseudomonas aeruginosa. It is eliminated renally and has a serum half-life similar to other cephalosporins like ceftazidime and cefoperazone. Its use is beneficial in rare clinical situations where an infection is caused by a sensitive isolate of P. aeruginosa known to be resistant to other antipseudomonal cephalosporins (Wright, 2020).

Sensitization of E. coli to β-lactams

Cefsulodin in sub-inhibitory concentrations, when combined with other β-lactams, increases the sensitivity of Gram-negative clinical isolates. This effect is mediated by the inhibition of penicillin-binding protein (PBP) 1b in Escherichia coli, making it a potential strategy to combat drug-resistant bacteria (Sarkar et al., 2012).

Improved Synthesis Process

Recent advancements have improved the synthesis process of Cefsulodin. Modifications in the proportion of ingredients and post-processing methods have increased the yield of the key intermediate α-sulfobenzyl cephalosporin from 30% to 42% (Yu et al., 2007).

Impurity Analysis in Cefsulodin Sodium

A study focused on separating and characterizing impurities in cefsulodin sodium raw material using LC-MS/MS. This research is crucial for the quality control of cefsulodin and provides guidance for manufacturing process improvement and impurity control in pharmaceutical companies (Ren et al., 2021).

SHP2 Inhibition for Cancer Treatment

Cefsulodin has been identified as an inhibitor of SHP2, an oncogenic phosphatase in the protein tyrosine phosphatases (PTPs) family. This discovery positions cefsulodin as a potential therapeutic target for diseases related to PTPs, especially in cancer treatment (He et al., 2015).

Potential in Treating COVID-19

A study screened approved small molecules in silico for their ability to bind the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. Cefsulodin was identified as a potential RBD binder, suggesting its role in disrupting the virus's binding to ACE2, which is fundamental for the virus's replication (Deganutti et al., 2020).

properties

IUPAC Name

3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O8S2/c23-18(27)13-6-8-25(9-7-13)10-14-11-35-21-15(20(29)26(21)16(14)22(30)31)24-19(28)17(36(32,33)34)12-4-2-1-3-5-12/h1-9,15,17,21H,10-11H2,(H4-,23,24,27,28,30,31,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLKGLMBLAAGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)[O-])C[N+]4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-7-[(2-phenyl-2-sulfoacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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